molecular formula C10H14ClN5 B1433682 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride CAS No. 1798732-70-3

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride

Cat. No.: B1433682
CAS No.: 1798732-70-3
M. Wt: 239.7 g/mol
InChI Key: TYIKZPQIPHRTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of heterocyclic amines. This compound features a triazole ring fused with a pyridine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and pyridine derivatives. The reaction conditions usually involve refluxing in solvents like ethanol or methanol .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-6-3-4-12-8(5-6)10-13-9(7(2)11)14-15-10;/h3-5,7H,11H2,1-2H3,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIKZPQIPHRTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NNC(=N2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 2
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 3
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 4
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride
Reactant of Route 6
1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.